N'-[(1Z)-(4-tert-butylphenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide
Description
N'-[(1Z)-(4-tert-Butylphenyl)methylidene]-4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide is a benzohydrazide derivative characterized by a hydrazone backbone with a 4-tert-butylphenyl group at the methylidene position and a 3,4-dichlorophenyl methoxy substituent on the benzohydrazide moiety.
Properties
IUPAC Name |
N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2N2O2/c1-25(2,3)20-9-4-17(5-10-20)15-28-29-24(30)19-7-11-21(12-8-19)31-16-18-6-13-22(26)23(27)14-18/h4-15H,16H2,1-3H3,(H,29,30)/b28-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXKSLXPOGNBQU-MBTHVWNTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1Z)-(4-tert-butylphenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide typically involves a multi-step process. One common method includes the condensation of 4-tert-butylbenzaldehyde with 4-[(3,4-dichlorophenyl)methoxy]aniline under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N'-[(1Z)-(4-tert-butylphenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzohydrazide compounds exhibit significant antimicrobial properties. For instance, the synthesized hydrazone derivatives have shown mild to moderate activity against both Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents in pharmaceutical formulations .
Antiviral Properties
Research has indicated that similar compounds in the benzohydrazide class may possess antiviral activities. For example, studies on N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against various viruses, including HIV-1 and HCV. These findings suggest that N'-[(1Z)-(4-tert-butylphenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide could be explored for its potential as an antiviral agent .
Anti-Cancer Activity
The structural characteristics of hydrazone compounds often correlate with anti-cancer properties. Some studies have reported that hydrazone derivatives can induce apoptosis in cancer cells. Investigating the specific interactions of this compound with cancer cell lines could provide insights into its potential as a chemotherapeutic agent.
Materials Science
Polymer Chemistry
Benzohydrazide derivatives are also being studied for their role in polymer chemistry. Their ability to act as cross-linking agents can enhance the mechanical properties of polymers. This application is particularly relevant in the development of high-performance materials for industrial applications.
Photophysical Properties
The photophysical properties of related compounds have been investigated for their potential use in optoelectronic devices. The incorporation of such compounds into polymer matrices could lead to advancements in organic light-emitting diodes (OLEDs) and solar cells.
Environmental Applications
Environmental Remediation
The potential application of this compound in environmental remediation is an emerging area of research. Compounds with hydrazone functionality can be effective in the removal of heavy metals from contaminated water sources through complexation reactions.
Pesticidal Activity
Some studies suggest that hydrazone derivatives may exhibit pesticidal properties, making them candidates for agricultural applications. The exploration of their efficacy against various pests could lead to the development of novel eco-friendly pesticides.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N'-[(1Z)-(4-tert-butylphenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
4-tert-Butyl-N′-[(E)-(4-Fluoro-3-methoxyphenyl)methylidene]benzohydrazide (): Substituents: 4-Fluoro-3-methoxyphenyl (electron-withdrawing F and electron-donating OCH₃) vs. 3,4-dichlorophenyl methoxy (electron-withdrawing Cl). Synthesis: Prepared via condensation of 4-tert-butylbenzohydrazide with 4-fluoro-3-methoxybenzaldehyde in ethanol . Impact: The fluorine and methoxy groups may enhance dipole interactions, whereas chlorine substituents increase lipophilicity and steric hindrance.
N'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide ():
- Substituents: 4-Hydroxybenzylidene (polar OH group) vs. 3,4-dichlorophenyl methoxy.
- Properties: Melting point >250°C, with strong hydrogen bonding due to the hydroxyl group .
4-(t-Bu)-N’-(2-Hydroxy-3-methoxybenzylidene)benzohydrazide (5) (): Substituents: Ortho-hydroxy and meta-methoxy groups on the benzylidene ring. Crystal Structure: Monoclinic Cc space group; N-N bond length = 1.364 Å in compound 14 vs. longer bonds in compound 5 due to substituent positioning .
Crystallographic and Spectroscopic Comparisons
Table 1: Structural and Crystallographic Data
Key Research Findings and Implications
Tautomerism : Hydrazones often exhibit thione-thiol tautomerism (), but the target compound’s stability may favor the hydrazone form due to steric and electronic effects .
Synthetic Flexibility: Condensation reactions in ethanol or methanol are standard for hydrazones, but substituents dictate reaction yields and purification challenges (e.g., recrystallization from methanol-water in ) .
Biological Activity
N'-[(1Z)-(4-tert-butylphenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C18H18Cl2N4O2
- Molecular Weight: 375.27 g/mol
- IUPAC Name: this compound
The compound features a hydrazone structure, characterized by the presence of a hydrazide functional group linked to an aromatic system. The tert-butyl and dichlorophenyl substituents enhance its lipophilicity and potentially its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-tert-butylbenzaldehyde and 4-(3,4-dichlorophenoxy)benzohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol to facilitate the formation of the hydrazone linkage.
Antiglycation Activity
Research indicates that benzohydrazide derivatives exhibit antiglycation properties, which are crucial for preventing complications associated with diabetes. A study evaluating similar compounds found that they inhibited glycation with varying degrees of efficacy, showing IC50 values ranging from 216.52 to 748.71 µM when compared to rutin (IC50 = 294.46 µM) as a standard . This suggests that this compound may also possess significant antiglycation potential.
Antimicrobial Activity
Studies on related hydrazone compounds have demonstrated promising antimicrobial activity against various pathogens. For instance, derivatives with similar structural features have shown effectiveness against gram-positive and gram-negative bacteria, as well as antifungal properties . The presence of electron-withdrawing groups like dichloro can enhance the antimicrobial efficacy by increasing the compound's reactivity.
Anti-inflammatory Effects
Compounds within this class have also been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models . This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of hydrazone derivatives:
- Antiglycation Study : A series of related compounds were synthesized and tested for their ability to inhibit glycation in vitro. The findings indicated that specific structural modifications significantly enhanced their activity against glycation processes .
- Antimicrobial Testing : A set of benzohydrazone derivatives was evaluated for their antimicrobial properties against a panel of bacterial strains. The results showed that certain substitutions led to improved activity profiles, suggesting structure-activity relationships that could guide further development .
- In Vivo Studies : Some derivatives have been tested in animal models for their therapeutic potential in managing diabetes-related complications and inflammatory conditions, providing insights into their efficacy and safety profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-[(1Z)-(4-tert-butylphenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide, and how can purity be ensured?
- Methodology :
- Step 1 : Condensation of 4-[(3,4-dichlorophenyl)methoxy]benzohydrazide with 4-tert-butylbenzaldehyde under reflux in ethanol (60–80°C, 6–8 hours) to form the hydrazone linkage. Monitor reaction progress via TLC .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7 v/v) to isolate the Z-isomer. Confirm stereochemistry using NOESY NMR .
- Purity Validation : Use HPLC (C18 column, methanol/water 70:30) with UV detection at 254 nm. Target purity >95% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- FT-IR : Confirm the hydrazone bond (C=N stretch at ~1600–1620 cm⁻¹) and absence of carbonyl peaks from unreacted precursors .
- 1H/13C NMR : Identify methoxy protons (δ 3.8–4.0 ppm), tert-butyl protons (δ 1.3 ppm, singlet), and aromatic protons from dichlorophenyl groups (δ 6.8–7.5 ppm). Assign Z-isomer geometry via coupling constants in NOESY .
- HR-MS : Verify molecular ion peak ([M+H]+) with <2 ppm deviation from theoretical mass .
Q. How can solvent and pH conditions impact the stability of this compound during fluorescence or bioactivity assays?
- Methodology :
- Solvent Selection : Use DMSO for stock solutions (≤1% v/v in aqueous buffers) to prevent aggregation. Avoid protic solvents (e.g., water) for long-term storage .
- pH Optimization : Test stability in PBS buffers (pH 5.0–7.4). Fluorescence intensity peaks at pH 5.0 (similar to related hydrazides) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with targets (e.g., tubulin for anticancer activity). Parameterize the compound’s 3D structure (optimized via DFT at B3LYP/6-31G*) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the hydrazone group and catalytic residues .
- Validation : Compare predicted IC50 values with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
Q. What strategies resolve contradictions in crystallographic data vs. spectroscopic results for this compound?
- Methodology :
- X-ray Crystallography : Refine structures using SHELXL (SHELX suite). Address discrepancies (e.g., bond lengths) by cross-validating with DFT-optimized geometries .
- Dynamic NMR : Resolve tautomerism or conformational flexibility by variable-temperature NMR (e.g., 25–50°C) .
Q. How can structure-activity relationships (SARs) be systematically explored for hydrazone derivatives of this compound?
- Methodology :
- Analog Synthesis : Vary substituents on the benzaldehyde (e.g., electron-withdrawing groups on the dichlorophenyl ring) .
- Bioassay Profiling : Test analogs for antimicrobial (MIC assays) or anticancer (apoptosis via flow cytometry) activity. Correlate logP (HPLC-derived) with cytotoxicity .
- QSAR Modeling : Use MOE or Schrödinger to build regression models linking substituent descriptors (Hammett σ, molar refractivity) to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
